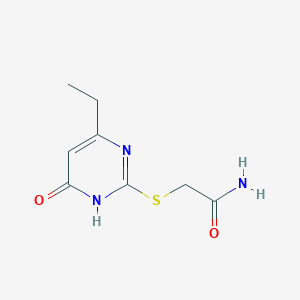

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

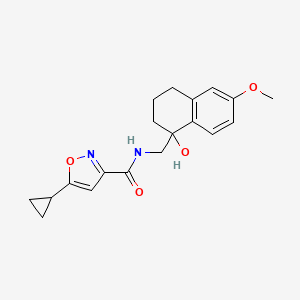

“2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .

Molecular Structure Analysis

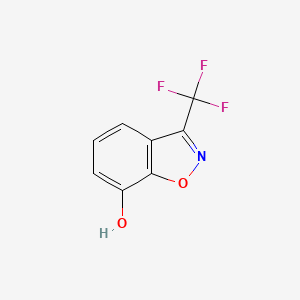

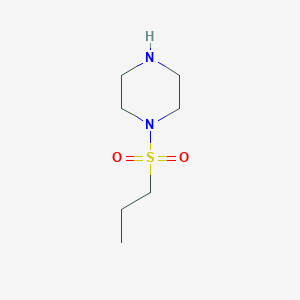

The molecular structure of “2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms.

Chemical Reactions Analysis

The reactions of similar compounds with various amines and hydrazine hydrate have been studied. For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer activities . The compound “2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” could potentially be used in the development of new anticancer drugs.

Antitubercular Activity

Pyrimidine derivatives have also been found to exhibit antitubercular activities . This suggests that “2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” could potentially be used in the treatment of tuberculosis.

Anti-HIV Activity

Research has shown that pyrimidine derivatives can exhibit anti-HIV activities . This suggests that “2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” could potentially be used in the development of new treatments for HIV.

Anticonvulsant Activity

Dihydropyrimidines, which have a structural similarity to phenobarbital, have shown promise of anti-epileptic action . This suggests that “2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” could potentially be used in the development of new anticonvulsant drugs.

Charge Transfer Structures

Pyrimidine can be used as an electron-withdrawing component in push-pull structures for intramolecular charge transfer (ICT) since it is a significantly π-deficient aromatic heterocycle . This suggests that “2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” could potentially be used in the development of new materials with unique electronic properties.

Battery Technology

While not directly related to “2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide”, research into similar compounds has shown promise in the development of new battery technologies . This suggests that “2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” could potentially be used in the development of new, more efficient batteries.

Future Directions

The future directions for research on “2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by structurally similar compounds, it may be of interest to investigate its potential therapeutic applications .

Mechanism of Action

Target of Action

Related pyrimidone compounds have been identified as potential inhibitors targeting ns5 rdrp .

Mode of Action

It’s known that this compound can react with aliphatic amines to give the corresponding acetamides . This suggests that it may interact with its targets through a similar mechanism, potentially modifying their function.

Biochemical Pathways

Related pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer, antitubercular, and anti-hiv activities . This suggests that the compound may affect similar pathways, potentially disrupting the replication or transcription processes of these pathogens.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide. For instance, the compound’s reactivity with amines suggests that its efficacy may be influenced by the concentration of these molecules in the environment . Additionally, its stability may be affected by factors such as pH and temperature.

properties

IUPAC Name |

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-2-5-3-7(13)11-8(10-5)14-4-6(9)12/h3H,2,4H2,1H3,(H2,9,12)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIJGQFBEMEDKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B2755526.png)

![(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2755537.png)

![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)

![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)

![N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755540.png)